2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
Description
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazole ring, a pyridine moiety, and various functional groups
Properties
Molecular Formula |
C25H24ClN7OS |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C25H24ClN7OS/c1-17-13-20(26)10-11-22(17)28-16-23-30-32-25(33(23)21-8-4-3-5-9-21)35-18(2)24(34)31-29-15-19-7-6-12-27-14-19/h3-15,18,28H,16H2,1-2H3,(H,31,34)/b29-15+ |
InChI Key |
QACIAWUWAVMQHI-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the chloromethyl and phenyl groups. The final steps often involve the coupling of the triazole derivative with the pyridine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with triazole rings, pyridine moieties, and various substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
